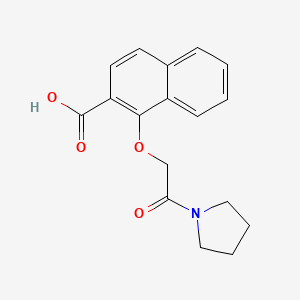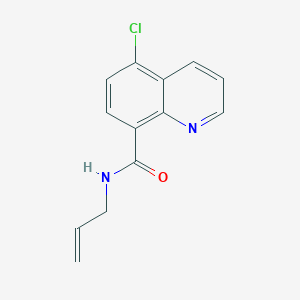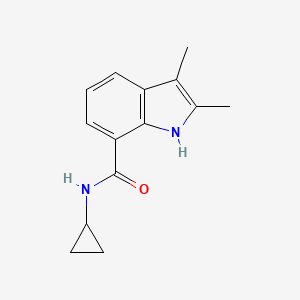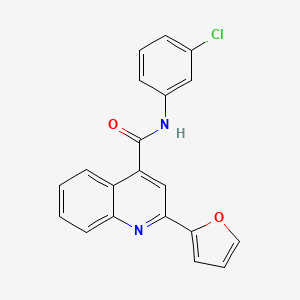
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid, also known as OPN-305, is a small molecule antagonist of Toll-like receptor 2 (TLR2) and TLR4. TLRs are a family of pattern recognition receptors that play a crucial role in the innate immune system's response to pathogens. OPN-305 has been extensively studied in preclinical and clinical studies for its potential therapeutic applications.
Mecanismo De Acción
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid works by blocking the activation of TLR2 and TLR4, which are involved in the innate immune system's response to pathogens. By blocking these receptors, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects. In preclinical studies, it has been shown to reduce inflammation and tissue damage in various animal models of inflammatory and autoimmune diseases. In clinical studies, it has been shown to be safe and well-tolerated, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid is its specificity for TLR2 and TLR4, which makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of this compound is its relatively low potency compared to other TLR antagonists, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid. One area of interest is its potential use in combination with other immunomodulatory agents for the treatment of inflammatory and autoimmune diseases. Another area of interest is its potential use in cancer immunotherapy, as TLRs play a role in the immune response to cancer cells. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in various disease settings.
Métodos De Síntesis
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid is synthesized by a multi-step process. The first step involves the synthesis of 1-(2-oxo-2-pyrrolidin-1-ylethyl)naphthalene-2-carboxylic acid, which is then reacted with ethylene oxide to form this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid has been extensively studied in preclinical and clinical studies for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and lupus.
Propiedades
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-15(18-9-3-4-10-18)11-22-16-13-6-2-1-5-12(13)7-8-14(16)17(20)21/h1-2,5-8H,3-4,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTDPFNRYGDAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502728.png)


![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)


![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
![3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7502799.png)


![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
